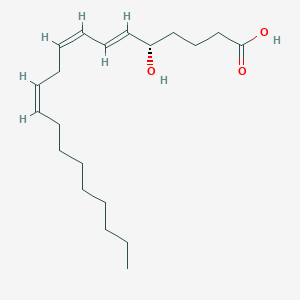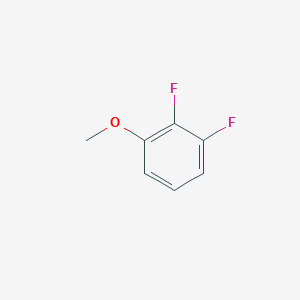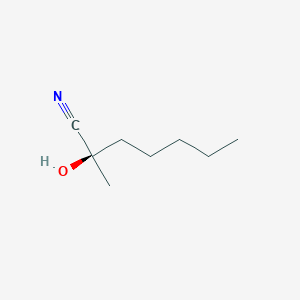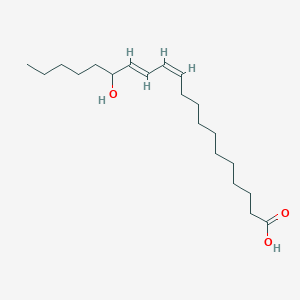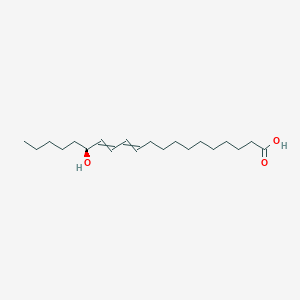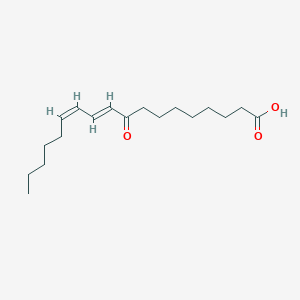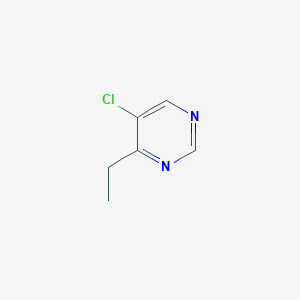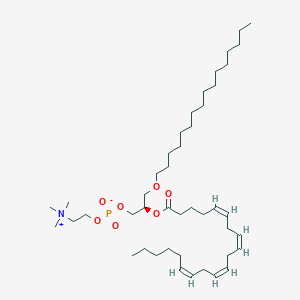
1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Overview
Description
1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a type of 1-O-alkyl-2-O-arachidonoyl-sn-glycero-3-phosphocholine . It is the product of acylation of lyso-PAF C-16 by a CoA-independent transacylase . It is the most common precursor for the formation of PAF C-16 .
Synthesis Analysis
The synthesis of this compound involves the acylation of lyso-PAF C-16 by a CoA-independent transacylase .Molecular Structure Analysis
The empirical formula of this compound is C44H82NO7P . Its molecular weight is 768.1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 768.1 and an empirical formula of C44H82NO7P .Scientific Research Applications
Biosynthetic Precursor and Signaling Molecule
1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a significant biosynthetic precursor of arachidonic acid metabolites, including the endocannabinoid 2-arachidonoylglycerol (2-AG) (Duclos et al., 2009), (Duclos, 2010). 2-AG is an endogenous cannabinoid receptor-signaling molecule, playing a key role in neural signaling and other biological processes.
Oxidation and Biological Activity
Oxidation of this compound leads to the formation of biologically active products. These products, such as hydroxyeicosatetraenoic acid and dihydroxyeicosatetraenoic acid, have been shown to be biologically active in elevating neutrophil intracellular calcium ion concentration (Khaselev & Murphy, 2000).
Analysis in Medical Conditions
This compound has been analyzed in the context of various medical conditions. For instance, its oxidized products on lipoproteins have been studied in uremic patients, providing insights into potential biomarkers for uremia (Chang et al., 2022).
Role in Inflammatory Responses
It plays a significant role in inflammatory responses. Specific oxidized fatty acyl groups at the sn-2 position of this compound have been found to stimulate monocyte binding and inhibit expression of inflammatory molecules in cells (Subbanagounder et al., 2000).
Interaction with Hypochlorite
The interaction of this compound with hypochlorite, both exogenously and endogenously produced, has been studied, revealing insights into lipid oxidation processes relevant to atherosclerosis (Panasenko et al., 2002), (Arnhold et al., 2001).
Cardiovascular Implications
Elevated autoantibodies against its oxidized form have been associated with cardiovascular diseases like hypertension and myocardial infarction (Wu et al., 2005).
Role in Cancer Diagnosis
Its derivatives have been identified as potential biomarkers in the diagnosis of laryngeal cancer, showing its significance in cancer metabolomics (Zhang et al., 2018).
Enzyme Interactions
The interaction of this compound with cytosolic phospholipase A2 has been studied, highlighting its role in enzyme kinetics and lipid signaling pathways (Guenther et al., 2002).
Oxidation Products in LDL
Its primary oxidation products during the free radical oxidation of low-density lipoproteins (LDL) have been identified, contributing to our understanding of lipid oxidation in cardiovascular diseases (Milne et al., 2005).
Atherosclerosis Research
Oxidized derivatives of this compound have been studied for their role in atherosclerosis, specifically in the phenotypic switching of vascular smooth muscle cells (Pidkovka et al., 2007).
Anti-inflammatory Properties
Oxidized phospholipids derived from this compound have been shown to generate potent anti-inflammatory lipid mediators, highlighting a new class of compounds for treating inflammatory diseases (Bretscher et al., 2015).
Cellular Uptake and Targeting
The compound's role in the uptake and targeting of oxidized phospholipids in macrophages has been investigated, providing insights into its role in atherosclerosis (Stemmer et al., 2012).
Selective Production of Lysophosphatidylcholine
Its selective conversion to 2-arachidonoyl lysophosphatidylcholine by calcium-independent phospholipase A2γ has been studied, revealing its importance in eicosanoid signaling (Yan et al., 2005).
Regulation of Endothelial Cell Functions
Its oxidized forms regulate inflammatory functions of endothelial cells, which is significant in understanding the pathogenesis of atherosclerosis (Subbanagounder et al., 2002).
5-Lipoxygenase Activation
This compound modulates the membrane binding, insertion, and activity of 5-lipoxygenase, an enzyme involved in inflammation and allergy (Pande et al., 2005).
Thermodynamics and Structure Analysis
The thermodynamics and structures of amide phospholipid monolayers, including derivatives of this compound, have been investigated for insights into lipid layer behaviors (Zhai et al., 2004).
Mechanism of Action
Target of Action
The primary target of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is the CoA-independent transacylase . This enzyme plays a crucial role in the remodeling pathway of lipid metabolism .
Mode of Action
This compound is the product of acylation of lyso-PAF C-16 by a CoA-independent transacylase . This interaction results in the transformation of lyso-PAF C
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is involved in various biochemical reactions. It is the product of acylation of lyso-PAF C-16 by a CoA-independent transacylase . It serves as the predominant precursor in the biosynthesis of PAF C-16 via the remodeling pathway .
Cellular Effects
It is known that it is a potent mediator of inflammation that increases vascular permeability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It undergoes acylation through the action of CoA-independent transacylase, transforming lyso-PAF C-16 into this compound .
Metabolic Pathways
This compound is involved in the biosynthesis of PAF C-16 via the remodeling pathway . It is the product of acylation of lyso-PAF C-16 by a CoA-independent transacylase .
properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUSFCFZBREELS-WWBBCYQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099483 | |
| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86288-11-1 | |
| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86288-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086288111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine in PAF biosynthesis, as highlighted in the research?
A1: The research paper states that this compound serves as a substrate for phospholipase A2 in the HL60 cell line []. This enzymatic reaction leads to the production of lyso-PAF, a precursor molecule in the remodeling pathway of PAF biosynthesis. The study demonstrates that the specific activity of phospholipase A2, acting on this compound, undergoes changes during granulocytic differentiation, indicating its importance in PAF production within these cells.
Q2: The study mentions that lymphoid cell lines like Daudi and Jurkat do not express enzymes like phospholipase A2, which act on this compound. What is the implication of this finding?
A2: The absence of phospholipase A2 activity towards this compound in lymphoid cell lines suggests that these cells might not utilize the same remodeling pathway as myeloid cells for PAF biosynthesis []. This difference in enzyme expression and metabolic pathways highlights a key distinction between myeloid and lymphoid cells in their ability to produce PAF. This finding contributes to our understanding of the specific roles and functions of PAF within different cell types of the immune system.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





